Product packaging for 5-Hydroxy-3-vinyl-2(5H)-furanone(Cat. No.:CAS No. 3734-60-9)

5-Hydroxy-3-vinyl-2(5H)-furanone

Cat. No.: B1213543
CAS No.: 3734-60-9
M. Wt: 126.11 g/mol
InChI Key: RQZSMDBBVOOYQY-UHFFFAOYSA-N
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Description

Contextualization of Furanone Chemistry and its Significance in Organic Synthesis

Furanones are a class of heterocyclic organic compounds characterized by a five-membered ring containing an oxygen atom and a ketone group. The 2(5H)-furanone scaffold, also known as a butenolide, is particularly significant and is present in a diverse array of natural products and biologically active molecules. mdpi.comunipi.it This structural motif is recognized as an important pharmacophore, contributing to a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comunipi.itbohrium.com

The significance of furanones in organic synthesis is twofold. Firstly, they serve as valuable starting materials and intermediates for the construction of more complex molecules. researchgate.net The reactivity of the furanone ring, which includes a conjugated double bond, a carbonyl group, and often other functional groups, allows for a variety of chemical transformations. mdpi.comnih.gov Synthetic strategies for creating the furanone core are numerous and varied, ranging from the oxidation of furfural (B47365) to transition-metal-catalyzed cyclizations of acyclic precursors. organic-chemistry.orgwikipedia.orgorganic-chemistry.org For example, 5-hydroxy-2(5H)-furanone can be synthesized from the oxidation of furfural and is considered a key platform chemical for producing valuable four-carbon (C4) chemicals from biomass. wikipedia.orgchemrxiv.orgresearchgate.net

Secondly, the furanone ring itself is a target of synthesis due to its intrinsic biological relevance. The development of novel synthetic methods provides access to a library of furanone derivatives that can be screened for potential therapeutic applications. organic-chemistry.orgrsc.org The ability to introduce a wide range of substituents onto the furanone skeleton allows for the fine-tuning of its biological and chemical properties. researchgate.net

Research Landscape and Potential Contributions of 5-Hydroxy-3-vinyl-2(5H)-furanone Studies

The research landscape for furanones is dynamic, with ongoing efforts to discover new derivatives and explore their therapeutic potential. bohrium.com A significant area of this research focuses on the inhibition of bacterial communication systems known as quorum sensing, where certain furanones have shown promise in preventing biofilm formation by pathogenic bacteria. unipi.it

Within this active field, the specific compound This compound has been identified as a noteworthy molecule. It was isolated from fermentations of a Calyptella species, a type of basidiomycete fungus. nih.gov Spectroscopic analysis confirmed its structure, which was found to be identical to a previously reported antibiotic, PA 147, isolated from a streptomycete. nih.gov

The primary contribution of research on this compound lies in its potent and selective inhibitory activity against human synovial phospholipase A2. nih.gov Furthermore, the compound has been shown to inhibit the aggregation of human and bovine platelets, indicating its potential as a lead structure for the development of anti-inflammatory and anti-thrombotic agents. nih.gov While it also exhibits weak antimicrobial activities, its primary significance stems from its specific enzyme inhibition. nih.gov

PropertyDescription
Compound Name This compound
CAS Number Not explicitly found, but related to furanone structures.
Molecular Formula C6H6O3
Source Isolated from fermentations of a Calyptella species (basidiomycetes) and a streptomycete (as antibiotic PA 147). nih.gov
Key Biological Activity Potent and selective inhibitor of human synovial phospholipase A2; Inhibitor of platelet aggregation. nih.gov

Historical and Current Trajectories in the Investigation of Related Vinyl Furanones

The investigation of furanones has a rich history, with early work focusing on the chemistry of compounds like mucobromic and mucochloric acid (3,4-dihalo-5-hydroxy-2(5H)-furanones). unipi.it These highly reactive molecules have served as versatile starting materials for a wide range of derivatives. mdpi.comnih.gov

Historically, research has progressed from understanding the fundamental reactivity of simple furanones to the synthesis of more complex, substituted analogues. The introduction of a vinyl group at the C3 position, as seen in this compound, represents a specific branch of this research. The vinyl moiety provides an additional site for chemical modification and can be crucial for biological activity.

Current research trajectories in the field of furanone chemistry are focused on several key areas:

Asymmetric Synthesis: Developing methods to produce chiral furanones, which is critical as the biological activity of stereoisomers can differ significantly. For instance, novel chiral 2(5H)-furanone sulfones possessing terpene moieties have been synthesized and evaluated for their biological activity. nih.gov

Green Chemistry: Creating more environmentally benign syntheses, such as using water as a solvent or employing catalytic methods to reduce waste. organic-chemistry.orggoogle.com The synthesis of 5-hydroxy-2(5H)-furanone from furfural using a reusable titanium silicate (B1173343) molecular sieve catalyst is an example of this trend. rsc.org

Medicinal Chemistry: Synthesizing and screening furanone libraries for novel biological activities. This includes the development of analogues of natural products with potential quorum sensing inhibitory activity. unipi.itnih.gov

Platform Chemicals: Exploring the use of simple furanones derived from biomass, like 5-hydroxy-2(5H)-furanone, as building blocks for a variety of industrial chemicals, thereby contributing to a more sustainable chemical industry. chemrxiv.orgresearchgate.net

The study of vinyl furanones like this compound fits squarely within these modern trends, particularly in the search for new medicinal agents from natural sources and their synthetic analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O3 B1213543 5-Hydroxy-3-vinyl-2(5H)-furanone CAS No. 3734-60-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3734-60-9

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

4-ethenyl-2-hydroxy-2H-furan-5-one

InChI

InChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h2-3,5,7H,1H2

InChI Key

RQZSMDBBVOOYQY-UHFFFAOYSA-N

SMILES

C=CC1=CC(OC1=O)O

Canonical SMILES

C=CC1=CC(OC1=O)O

Synonyms

5-hydroxy-3-vinyl-2(5H)-furanone
5-OH-3-vinyl-2-furanone

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxy 3 Vinyl 2 5h Furanone

Diverse Chemical Pathways for 5-Hydroxy-3-vinyl-2(5H)-furanone Synthesis

The construction of the this compound molecule can be achieved through several distinct chemical routes. These pathways leverage fundamental reactions in organic synthesis, adapted to yield the specific functionalization and stereochemistry of the target compound.

A primary route to the 5-hydroxy-2(5H)-furanone core involves the oxidation of furan (B31954) compounds. Furfural (B47365), a readily available biomass-derived chemical, is a common starting material for the parent compound, 5-hydroxy-2(5H)-furanone. researchgate.netchemrxiv.orgwikipedia.org The oxidation is often achieved using singlet oxygen, generated photosensitively in an alcohol solvent, or through electrocatalytic methods. wikipedia.orgrsc.org

The general mechanism for the photo-oxidation of furfural involves a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an endoperoxide intermediate. researchgate.netnih.gov This unstable intermediate then rearranges to yield the 5-hydroxy-2(5H)-furanone. wikipedia.orgrug.nl By extension, the synthesis of this compound could be envisioned through the selective oxidation of a 3-vinylfuran precursor.

Catalytic oxidation using heterogeneous catalysts has also proven effective. For instance, titanium silicate (B1173343) (TS-1) has been used for the oxidation of furfural with hydrogen peroxide, yielding 5-hydroxy-2(5H)-furanone with high selectivity. researchgate.netrsc.org Other catalytic systems, such as Mn(III)/Co(II), are used for the oxidative ring-opening of furan rings to produce 1,4-dicarbonyl moieties, which can subsequently cyclize. nih.gov

Table 1: Catalytic Oxidation of Furfural to 5-Hydroxy-2(5H)-furanone

CatalystOxidantConditionsYieldReference
TS-1aq. H₂O₂Room Temperature, 8h92% researchgate.netchemrxiv.org
Sensitizer (Methylene Blue or Rose Bengal)O₂Photolysis, MethanolQuantitative wikipedia.orgrug.nlunipi.it
CuS NanosheetsH₂O (electrocatalytic)Electrolysis70.2% Conversion, 83.6% Selectivity rsc.orgresearchgate.net

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated rings, including the α,β-unsaturated γ-lactone core of the target molecule. organic-chemistry.orgwikipedia.org This strategy typically involves the intramolecular metathesis of a diene precursor, often an acrylate ester of a homoallylic alcohol, using a ruthenium-based catalyst such as Grubbs' catalyst. organic-chemistry.orgnih.gov The reaction proceeds through a metallacyclobutane intermediate, releasing ethylene as a volatile byproduct, which drives the reaction to completion. wikipedia.org For the synthesis of this compound, a precursor containing the necessary vinyl substituent and a terminal alkene would be required. The presence of additives like titanium isopropoxide can be crucial to prevent the formation of stable metal chelates with the ester carbonyl, thereby facilitating effective cyclization. nih.gov

Cycloaddition reactions, particularly the Diels-Alder reaction, offer another strategic approach. Furan and its derivatives can act as dienes in [4+2] cycloadditions with reactive dienophiles to form oxabicycloheptane derivatives. quora.com These intermediates can then be further transformed to access the furanone core. Additionally, [3+2] cycloadditions between furanone derivatives and azomethine ylides, often organocatalyzed, can produce highly functionalized bicyclic adducts in a stereocontrolled manner. rsc.org

The synthesis of specific enantiomers of this compound is critical for applications where chirality is important. Asymmetric synthesis can be achieved through several methods.

One approach involves the use of a chiral auxiliary. For instance, the asymmetric acetalization of 5-hydroxy-2(5H)-furanone with an enantiomerically pure alcohol, such as (-)-menthol, yields diastereomeric 5-alkoxy-2(5H)-furanones. rug.nl These diastereomers can be separated and subsequently used in reactions, with the chiral auxiliary guiding the stereochemical outcome of further transformations before being cleaved.

Another powerful method is asymmetric catalysis. The Sharpless asymmetric dihydroxylation of α,β-unsaturated sulfones can produce enantioenriched α-hydroxyaldehydes, which are valuable precursors for the synthesis of furan-2(5H)-ones. researchgate.net Similarly, organocatalytic asymmetric cycloadditions, for example using chiral phosphoric acids, can be employed to construct the chiral core with high enantioselectivity. mdpi.com Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or enzyme, is another viable strategy. rsc.orgnih.gov An organocatalyzed [3+2] cycloaddition has been shown to be paired with a highly efficient kinetic resolution of butenolides, achieving excellent selectivity. rsc.org

Precursor Design and Stereocontrolled Synthesis of the this compound Core

The successful synthesis of this compound relies heavily on the rational design of precursor molecules. The choice of precursor is dictated by the chosen synthetic strategy.

For Oxidation Strategies: The key precursor would be a furan derivative, specifically 3-vinylfurfural or a related 3-vinylfuran compound. The stability and accessibility of this substituted furan are critical considerations.

For Ring-Closing Metathesis: A diene precursor is required. A potential design would involve a molecule containing both a vinyl group and an acrylate moiety attached to a stereocenter derived from a homoallylic alcohol. The stereochemistry of this alcohol precursor would directly influence the stereochemistry at the C5 position of the final furanone.

For Cycloaddition Reactions: In an asymmetric Diels-Alder approach, a chiral dienophile is often used. For example, attaching a chiral auxiliary to an acrylate can control the facial selectivity of its reaction with a diene like 3-vinylfuran.

Stereocontrol is a central theme in the synthesis of complex molecules like this compound. The stereochemistry of the final product can be set by using chiral pool starting materials, chiral auxiliaries, or asymmetric catalysts. nih.gov For example, in the synthesis of related butyrolactones, the stereochemistry of vicinal secondary and tertiary centers can be controlled through carefully designed multi-step sequences. acs.org The stereochemical outcome of nucleophilic additions to the furanone ring is also a key aspect of stereocontrolled synthesis.

Innovations in Catalyst Development for this compound Production

Catalysis is fundamental to the efficient and selective synthesis of this compound. Innovations in catalyst development have enabled milder reaction conditions, higher yields, and improved stereoselectivity.

For oxidation reactions , the development of microporous materials like titanium silicate (TS-1) represents a significant advancement, allowing for the use of environmentally benign oxidants like H₂O₂ under mild conditions. rsc.org In electrocatalysis, the design of efficient and stable electrode materials, such as CuS nanosheets, is crucial for driving the selective oxidation of furfural derivatives. rsc.org

In the realm of ring-closing metathesis , the evolution from first-generation to second-generation Grubbs' catalysts, and subsequently to Hoveyda-Grubbs catalysts, has dramatically expanded the scope of RCM. organic-chemistry.org These newer catalysts exhibit higher activity and greater tolerance to a wide range of functional groups, making them suitable for complex molecule synthesis. organic-chemistry.org

For asymmetric synthesis , the field of organocatalysis has provided a wealth of small organic molecules, such as chiral phosphoric acids and thioureas, that can catalyze cycloaddition and other reactions with high enantioselectivity. rsc.orgmdpi.comnih.gov These catalysts often operate through mechanisms involving intramolecular hydrogen bond activation, enabling effective facial discrimination. rsc.org

Table 2: Overview of Catalysts in Furanone Synthesis

Synthetic StrategyCatalyst TypeSpecific ExamplesKey Advantage
OxidationHeterogeneousTitanium Silicate (TS-1)High selectivity, mild conditions
Ring-Closing MetathesisRuthenium CarbeneGrubbs' Catalysts (1st & 2nd Gen), Hoveyda-Grubbs CatalystsHigh functional group tolerance
Asymmetric CycloadditionOrganocatalystChiral Phosphoric Acids, Bifunctional ThioureasHigh enantioselectivity, metal-free
CycloisomerizationGold-based(p-CF₃C₆H₄)₃PAuCl/AgOTfMild cyclization of hydroxyalkynones

Biosynthetic Pathways and Biotechnological Production of 5 Hydroxy 3 Vinyl 2 5h Furanone

Elucidation of Putative Biosynthetic Routes and Enzymatic Steps

The precise biosynthetic pathway of 5-Hydroxy-3-vinyl-2(5H)-furanone has not been fully elucidated in scientific literature. However, by examining the biosynthesis of other structurally related furanone compounds, a putative route can be hypothesized. Furanones are often derived from carbohydrate metabolism. nih.govmdpi.com For instance, the well-studied flavor compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in strawberries is biosynthesized from the glycolysis intermediate, D-fructose-1,6-diphosphate. mdpi.com This pathway involves a series of enzymatic steps, including the action of an enone oxidoreductase. mdpi.com

Similarly, the biosynthesis of this compound likely begins with a central metabolite. The carbon backbone could potentially be assembled through a polyketide synthase (PKS) pathway or derived from amino acid or carbohydrate precursors. The formation of the furanone ring itself is a critical step, likely catalyzed by a specific synthase or cyclase. The introduction of the C5 hydroxyl group and the C3 vinyl group are key "tailoring" steps that impart the final structure and bioactivity. These modifications are typically carried out by enzymes such as:

Oxidoreductases/Dehydrogenases: To introduce the hydroxyl group and create the double bond in the ring.

Dehydratases: To form the vinyl group from a hydroxyethyl (B10761427) side chain.

Synthases: To assemble the initial carbon skeleton.

The generation of some furanones can also occur through non-enzymatic routes, such as the Maillard reaction between sugars and amino acids during heating, though this is less likely to be the primary route in a biological system under standard conditions. nih.govresearchgate.net Identifying the specific enzymes and the genes that code for them in producer organisms is the first crucial step toward harnessing this pathway for biotechnological production.

Investigation of Biological Sources and Natural Occurrence

This compound has been successfully isolated from microbial fermentations, identifying it as a naturally occurring secondary metabolite. Its discovery highlights the potential of microorganisms as cellular factories for this valuable compound.

The primary documented sources include:

Calyptella sp. : This species of basidiomycete fungus was found to produce this compound in its fermentation broth. In this context, the compound was identified as a potent and selective inhibitor of human synovial phospholipase A2 and an inhibitor of platelet aggregation. nih.gov

Streptomyces sp. : The compound is reportedly identical in structure to an antibiotic designated PA 147, which was previously isolated from a streptomycete bacterium. nih.gov This indicates that the biosynthetic machinery for this molecule has evolved in both fungal and bacterial kingdoms.

While these are the specific known producers, the broader furanone family of compounds is widespread in nature. Various furanone derivatives are found in fruits like strawberries and pineapples, and are produced by diverse microorganisms, including lactic acid bacteria and yeasts, where they contribute to flavor, act as signaling molecules, or possess antimicrobial properties. nih.govmdpi.comnih.gov This wide distribution suggests that numerous other organisms may harbor the genetic potential to produce novel furanone structures.

Table 1: Documented Biological Sources of this compound
OrganismKingdomReference
Calyptella speciesFungi (Basidiomycota) nih.gov
Streptomyces speciesBacteria (Actinobacteria) nih.gov

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

Given the low yields often associated with natural product fermentation, metabolic engineering and synthetic biology offer powerful strategies to enhance the production of this compound. These approaches focus on modifying a host organism's metabolism to channel more resources toward the synthesis of the target compound.

Rational Design and Reconstitution of Biosynthetic Pathways

Rational design begins with identifying the biosynthetic gene cluster (BGC) responsible for producing the furanone in its native host (Calyptella or Streptomyces). Once the BGC is sequenced and the functions of its genes are annotated, the entire pathway can be reconstituted in a heterologous host. Industrial workhorse organisms like Escherichia coli or the yeast Saccharomyces cerevisiae are often chosen for this purpose due to their well-understood genetics, rapid growth, and scalability. frontiersin.org

The key steps in this approach include:

Pathway Introduction: Assembling the entire multi-gene pathway on a plasmid or integrating it into the host's chromosome under the control of strong, inducible promoters.

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pool of essential precursors. For example, if the pathway starts from a glycolysis intermediate, enzymes at key metabolic branch points can be overexpressed to direct more carbon flux toward that precursor. frontiersin.org

Optimization of Enzyme Expression: Balancing the expression levels of each enzyme in the pathway to prevent the accumulation of toxic intermediates and to ensure a smooth metabolic flow towards the final product.

This strategy has been successfully applied to dramatically increase the production of other valuable chemicals like 3-hydroxypropionic acid. frontiersin.orgnih.gov

CRISPR/Cas-Mediated Genome Engineering in Producer Organisms

The CRISPR/Cas system is a revolutionary genome-editing tool that allows for precise and efficient modification of an organism's DNA. nih.gov Its application can significantly boost the production of this compound in either the native producer or a heterologous host. mdpi.comresearchgate.net

Key applications of CRISPR/Cas in this context include:

Deletion of Competing Pathways: By knocking out genes for pathways that consume the same precursors as the furanone pathway, metabolic flux can be redirected, increasing the availability of building blocks for the target compound. nih.gov

Upregulation of the Biosynthetic Pathway: The native promoters of the furanone BGC can be replaced with stronger promoters using CRISPR-mediated homologous recombination to boost transcription and subsequent enzyme production.

Knockout of Negative Regulators: Many secondary metabolite BGCs are silenced or weakly expressed under laboratory conditions. CRISPR can be used to delete transcriptional repressors that inhibit the expression of the furanone pathway.

Multiplex Genome Editing: The CRISPR system allows for the simultaneous modification of multiple genes, enabling complex metabolic engineering strategies to be implemented in a single step. nih.gov

Table 2: Potential Genetic Targets for CRISPR/Cas-Mediated Engineering to Enhance Furanone Production
Target TypeEngineering StrategyObjective
Competing Pathway GenesGene Knockout (Deletion)Redirect precursor flux towards the furanone pathway.
Biosynthetic Gene Cluster (BGC)Promoter Replacement/InsertionIncrease transcription of pathway enzymes.
Transcriptional RepressorsGene Knockout (Deletion)Activate a silent or weakly expressed BGC.
Precursor Pathway EnzymesGene OverexpressionBoost the supply of essential building blocks.

Bioreactor Design and Fermentation Optimization for this compound

To translate laboratory-scale success to industrial production, fermentation conditions must be meticulously optimized in a bioreactor. The goal is to create an environment that maximizes the productivity, titer, and yield of the engineered microorganism.

Optimization strategies involve several key parameters:

Medium Composition: Systematically testing different carbon and nitrogen sources, as well as the concentrations of phosphate, trace elements, and vitamins, to identify the optimal recipe for growth and production.

Physical Parameters: Controlling pH, temperature, dissolved oxygen levels, and agitation speed is critical. These parameters directly affect enzyme kinetics, cell viability, and nutrient uptake. For fungal or filamentous bacterial fermentations, agitation and aeration are particularly important for ensuring proper mixing and oxygen transfer without causing excessive shear stress on the cells.

Fermentation Strategy: Developing a suitable feeding strategy is crucial. While simple batch fermentation is easy to implement, a fed-batch or continuous culture approach can often achieve much higher cell densities and product titers by preventing substrate depletion and the accumulation of toxic byproducts. nih.gov

By combining a highly engineered microbial strain with a finely tuned fermentation process, it is feasible to develop a robust and economically viable biotechnological route for the production of this compound.

Chemical Reactivity and Derivatization Strategies for 5 Hydroxy 3 Vinyl 2 5h Furanone

Elucidation of Reaction Mechanisms and Transformative Pathways

The reactivity of the 5-hydroxy-2(5H)-furanone core is well-documented, particularly through extensive studies on analogous compounds such as 3,4-dihalo-5-hydroxy-2(5H)-furanones. A key feature of its reactivity is the existence of a ring-chain tautomerism, where the cyclic furanone form is in equilibrium with an open-chain aldehyde-acid form. This equilibrium is influenced by the solvent and pH, with basic conditions favoring the open form. This tautomerism is crucial in understanding the various reaction pathways the molecule can undergo.

The furanone ring itself is susceptible to a range of transformations. Nucleophilic attack is a common reaction pathway, with the nature of the product often depending on the specific reaction conditions and the nucleophile employed. Furthermore, the conjugated system within the furanone ring can participate in cycloaddition reactions, offering a route to more complex polycyclic structures. The hydroxyl group at the C5 position can be readily esterified or converted into other functional groups, providing another handle for chemical modification.

Chemical Modifications of the Furanone Core and Vinyl Moiety

The furanone core of 5-hydroxy-3-vinyl-2(5H)-furanone offers multiple sites for chemical modification. The hydroxyl group at the C5 position can undergo esterification with various acylating agents, such as acyl chlorides and anhydrides, in the presence of a base. This allows for the introduction of a wide range of substituents, potentially modulating the molecule's biological activity or physical properties. Additionally, the double bond within the furanone ring can be targeted for reactions such as hydrogenation or halogenation, leading to saturated or halogenated lactone derivatives.

The vinyl group at the C3 position is another key site for derivatization. This alkene functionality can participate in a variety of addition reactions. For instance, it can undergo Michael addition with various nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the beta-position of the vinyl group. The vinyl group also presents an opportunity for cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile, reacting with a suitable diene to form a six-membered ring. This opens up pathways to complex, polycyclic architectures. Furthermore, the vinyl group can be subjected to oxidation reactions to form an epoxide or be cleaved to yield an aldehyde, providing further avenues for synthetic transformations.

Synthesis of Novel Analogues and Architecturally Diverse Derivatives

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of novel analogues and architecturally diverse derivatives. By strategically targeting the different reactive sites, a wide array of new chemical entities can be generated.

For instance, derivatization of the C5-hydroxyl group can lead to a library of esters with varying chain lengths, aromatic substitutions, or other functional groups. Modification of the vinyl group through reactions like epoxidation followed by ring-opening with different nucleophiles can generate a series of di-functionalized derivatives. Combining modifications at both the furanone core and the vinyl moiety allows for the creation of even more complex and diverse molecular architectures. The synthesis of such analogues is crucial for exploring the structure-function relationships of this class of compounds.

Exploration of Structure-Function Relationships in Analogues

The exploration of structure-function relationships is a critical aspect of drug discovery and materials science. For this compound and its analogues, this involves systematically modifying the chemical structure and evaluating the impact of these changes on their biological activity or material properties.

The table below summarizes the inhibitory activities of a series of butenolide derivatives against butyrylcholinesterase, illustrating the impact of structural modifications on biological activity.

CompoundR1R2IC50 (µM) for Butyrylcholinesterase
Butenolide A HCH2CH=C(CH3)2> 100
Butenolide B COOCH3CH2CH=C(CH3)235.5
Butenolide C HCH2CH(OH)C(CH3)2OH> 100
Butenolide D COOCH3CH2CH(OH)C(CH3)2OH> 100

This table is a representative example based on findings for butenolide derivatives and is intended to illustrate the concept of structure-activity relationships. The specific compounds and their activities are derived from related butenolide studies.

Applications in Organic Synthesis and Materials Science as Building Blocks

The chemical reactivity of this compound makes it a valuable building block in both organic synthesis and materials science. Its ability to undergo a variety of transformations allows for its incorporation into more complex molecules and polymers.

In organic synthesis, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. For example, the furanone ring can be transformed into other heterocycles like pyridazinones through reactions with hydrazine (B178648) derivatives. nih.gov The vinyl group can be used as a handle to construct carbocyclic and heterocyclic ring systems via cycloaddition reactions. The inherent functionality of the molecule also makes it a useful intermediate in the total synthesis of natural products.

In materials science, the presence of the polymerizable vinyl group opens up the possibility of using this compound as a functional monomer in the synthesis of polymers. Polymerization of this monomer could lead to polymers with pendant furanone and hydroxyl groups. These functional groups could then be further modified to tune the properties of the polymer, such as its hydrophilicity, cross-linking ability, or ability to coordinate with metal ions. For instance, the furan (B31954) moiety in polymers can be utilized in thermoreversible cross-linking through Diels-Alder reactions with bismaleimides, leading to the development of self-healing materials. nih.govdntb.gov.uamdpi.comresearchgate.net The hydroxyl groups could serve as sites for grafting other polymer chains or for initiating polymerization. The resulting functional polymers could find applications in areas such as coatings, adhesives, and biomedical materials.

Advanced Analytical Spectroscopic and Chromatographic Techniques for 5 Hydroxy 3 Vinyl 2 5h Furanone

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular architecture of 5-Hydroxy-3-vinyl-2(5H)-furanone. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, functional groups, and three-dimensional structure.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, which would map the correlations within the vinyl group and between the protons on the furanone ring. The HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton. The HMBC experiment is critical as it shows correlations between protons and carbons over two to three bonds, which helps to piece together the molecular skeleton, confirming the placement of the vinyl group at the C3 position and the hydroxyl group at the C5 position. The analysis of a similar compound, 5-hydroxymethyl-2(5H)-furanone, has demonstrated the utility of these 2D NMR experiments in confirming its structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound Predicted chemical shifts (δ) in ppm. Values are estimates based on analogous structures.

Atom Predicted ¹H Shift (δ) Predicted ¹³C Shift (δ) Key HMBC Correlations (¹H → ¹³C)
H4 ~7.2-7.4 ~145-150 C2, C3, C5
H5 ~6.0-6.2 ~100-105 C2, C3, C4, C6
H6a, H6b ~5.3-5.8 (multiplet) ~120-125 C3
H7 ~6.5-6.8 (multiplet) ~130-135 C3, C4
C2 (C=O) - ~170-175 H4, H5
C3 - ~135-140 H4, H6, H7
C4 ~7.2-7.4 ~145-150 H5, H7
C5 ~6.0-6.2 ~100-105 H4
C6 (=CH₂) - ~120-125 H7

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. Techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used for furanone derivatives. nih.gov For this compound, HRMS would provide a measured mass that can be matched to its calculated exact mass, typically within a few parts per million (ppm), thereby validating its molecular formula, C₆H₆O₃. This precise mass determination is a definitive method for distinguishing the compound from other isomers or molecules with the same nominal mass.

Table 2: Molecular Formula and Exact Mass of this compound

Compound Name Molecular Formula Calculated Exact Mass (Monoisotopic)

Advanced Vibrational (IR, Raman) and Electronic (UV-Vis, CD) Spectroscopy

Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. mdpi.com The IR and Raman spectra of this compound would exhibit characteristic bands confirming its key functional groups. A strong absorption in the IR spectrum around 1740-1780 cm⁻¹ would be indicative of the C=O stretch of the unsaturated γ-lactone. nih.gov Vibrations corresponding to the C=C bonds of the furanone ring and the vinyl substituent would appear in the 1600-1650 cm⁻¹ region. uliege.be A broad O-H stretching band would be expected above 3200 cm⁻¹. Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations due to their polarizability. nih.govnih.gov

Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures electronic transitions within the molecule. The conjugated system formed by the double bond in the furanone ring, the carbonyl group, and the vinyl group is expected to produce a distinct absorption maximum (λmax) in the UV region, likely between 220 and 280 nm. Studies on related furan (B31954) derivatives confirm that such conjugated systems lead to characteristic UV absorptions. researchgate.netglobalresearchonline.net

Circular Dichroism (CD) Spectroscopy: Since this compound possesses a stereocenter at the C5 position, it is a chiral molecule. CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, could be employed to investigate the stereochemistry of an enantiomerically pure sample.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Feature Predicted Wavenumber/Wavelength
Infrared (IR) O-H stretch (hydroxyl) 3200-3500 cm⁻¹ (broad)
Infrared (IR) C=O stretch (lactone) 1740-1780 cm⁻¹ (strong)
IR / Raman C=C stretch (ring & vinyl) 1600-1650 cm⁻¹

Quantitative Chromatographic Assays and Separation Methodologies

Chromatographic methods are essential for separating this compound from complex matrices, assessing its purity, and performing accurate quantification.

Development of Robust HPLC and GC Methods for Purity and Quantification of this compound

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of polar, non-volatile compounds like hydroxy-furanones. sielc.com A robust method for this compound would typically use a C18 stationary phase column. globalresearchonline.net Elution would be carried out using a gradient mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as formic or phosphoric acid to ensure good peak shape. sielc.compensoft.net Detection is commonly achieved using a UV detector set at the compound's absorption maximum. Method validation according to ICH guidelines would establish its linearity, precision, accuracy, and robustness for reliable quantification. globalresearchonline.net

Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. To overcome this, derivatization of the hydroxyl group is a common strategy. Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), converts the -OH group to a less polar and more volatile trimethylsilyl (B98337) (-OTMS) ether. This approach has been successfully applied to the analysis of other hydroxyfuranones, such as the mutagen MX. nih.gov The derivatized compound can then be readily separated on a non-polar or mid-polar capillary column (e.g., DB-5ms) and quantified using a Flame Ionization Detector (FID). eurl-pc.eu

Table 4: Typical Parameters for HPLC and GC Analysis of this compound

Technique Parameter Typical Condition
HPLC Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Detector UV/Diode Array Detector (DAD)
GC Derivatization Silylation of the hydroxyl group
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are the gold standard for analyzing trace levels of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is ideal for analyzing this compound without the need for derivatization. After separation by HPLC, the analyte is ionized (e.g., by ESI) and detected by a mass spectrometer. This provides not only retention time data but also mass information, which greatly enhances selectivity and confidence in identification. Tandem mass spectrometry (MS/MS) can further be used to generate characteristic fragmentation patterns for the compound, enabling highly selective and sensitive quantification even in challenging matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): For the derivatized form of the compound, GC-MS offers excellent chromatographic resolution and definitive identification based on both retention time and the resulting mass spectrum. nih.gov The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The use of GC coupled to tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and lower detection limits, which is crucial for trace analysis, as demonstrated in the analysis of related furanones in environmental and food samples. eurl-pc.eunih.govnih.gov

Table 5: Advantages of Hyphenated Analytical Techniques

Technique Key Advantages
LC-MS - No derivatization required- High specificity and sensitivity- Suitable for complex matrices- Provides molecular weight and structural information

| GC-MS | - Excellent chromatographic separation- Provides a unique, library-matchable mass spectrum (fingerprint)- High sensitivity, especially with MS/MS detection |

Crystallographic Analysis for Solid-State Structural Data

The precise three-dimensional arrangement of atoms within a crystalline solid is determined through X-ray crystallographic analysis. This powerful technique provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Despite a thorough review of scientific literature, specific crystallographic data for this compound could not be located. No published X-ray diffraction studies for this particular compound appear to be available in the public domain.

For illustrative purposes and to provide context within the furanone family, crystallographic data for a related substituted furanone, (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one, is presented below. It is crucial to note that this data does not represent this compound and is included only as a comparative example of a structurally characterized furanone derivative. The presence of different substituents will significantly influence the crystal packing and unit cell parameters.

Table 1: Crystallographic Data for (5R)-5-[(1S)-1,2-dihydroxyethyl]-4-methoxy-3-phenyl-2,5-dihydrofuran-2-one

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a5.895(2) Å
b12.423(5) Å
c16.294(6) Å
α90°
β90°
γ90°
Volume 1193.3(8) ų
Z Value 4

Data sourced from a study on a related furanone derivative and is not representative of this compound.

In the crystal structure of this related compound, the furanone ring is nearly planar. chemicalbook.com The molecules are linked by hydrogen bonds involving the hydroxy groups and the carbonyl oxygen of the furanone ring, creating a two-dimensional network. chemicalbook.com This type of analysis, were it available for this compound, would provide invaluable insight into its solid-state behavior and intermolecular forces.

Mechanistic Investigations of 5 Hydroxy 3 Vinyl 2 5h Furanone Interactions

Probing Molecular Recognition Events in Model Systems

Detailed experimental studies on the specific molecular recognition events of 5-Hydroxy-3-vinyl-2(5H)-furanone are not extensively documented in publicly available research. However, its established role as a potent and selective inhibitor of human synovial phospholipase A2 (hsPLA2) allows for informed hypotheses based on the known mechanisms of similar inhibitors targeting this enzyme. nih.gov

Phospholipase A2 (PLA2) enzymes are crucial in the inflammatory cascade as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. The inhibition of PLA2 is a key strategy in the development of anti-inflammatory agents. The active site of hsPLA2 features a well-defined hydrophobic channel and a catalytic dyad. It is plausible that this compound interacts with this active site through a combination of hydrogen bonding and hydrophobic interactions.

The hydroxyl group at the C5 position and the carbonyl group at the C2 position of the furanone ring are likely key features for molecular recognition, potentially forming hydrogen bonds with amino acid residues in the active site of hsPLA2. The vinyl group at the C3 position could engage in hydrophobic interactions within the enzyme's active site.

While direct molecular docking studies for this compound are not available, research on other furanone derivatives and PLA2 inhibitors provides a model for its potential interactions. For instance, computational docking studies of other small molecules with PLA2 have highlighted the importance of hydrogen bonding with residues such as Gly30 and the catalytic His48, alongside hydrophobic interactions with the surrounding residues. The binding of this compound likely follows a similar pattern, where the furanone core orients within the active site to allow for these critical interactions, leading to the inhibition of the enzyme's catalytic activity.

Table 1: Potential Molecular Interactions of this compound with Phospholipase A2

Functional Group of FuranonePotential Interacting Residue in PLA2 Active SiteType of Interaction
C5-Hydroxyl GroupAmino acid residues (e.g., Asp, Glu)Hydrogen Bond Donor/Acceptor
C2-Carbonyl GroupAmino acid residues (e.g., Ser, Thr)Hydrogen Bond Acceptor
Vinyl Group at C3Hydrophobic pocket residues (e.g., Leu, Ile, Val)Hydrophobic Interaction
Furanone RingVarious active site residuesVan der Waals Forces

Role as a Precursor or Intermediate in Complex Chemical Cascades

Currently, there is limited information in the scientific literature detailing the use of this compound as a specific precursor or its identification as an intermediate in complex chemical cascades. However, the general reactivity of the 2(5H)-furanone scaffold suggests its potential utility in organic synthesis.

The 2(5H)-furanone ring is a versatile pharmacophore present in numerous natural products and is considered an important building block in medicinal chemistry. nih.gov The presence of multiple functional groups in this compound—a hydroxyl group, a vinyl group, and a lactone—provides several avenues for chemical modification. For instance, the hydroxyl group can be a site for esterification or etherification, while the vinyl group can participate in addition reactions or cross-coupling reactions. The lactone ring itself can be opened under certain conditions to yield linear derivatives.

While not directly involving the vinyl-substituted variant, studies on related compounds like 5-hydroxy-2(5H)-furanone have demonstrated their utility as platform chemicals for the synthesis of other valuable C4 chemicals. chemrxiv.org This suggests that this compound could similarly serve as a starting material for the synthesis of more complex molecules with potential biological activities. The reactivity of the vinyl group, in particular, could be exploited to build larger molecular architectures.

Enzymatic Transformations and Biochemical Pathways (Non-human, mechanistic)

The isolation of this compound from fermentations of a Calyptella species and a streptomycete indicates its natural origin and biosynthesis via enzymatic pathways in these microorganisms. nih.gov Although the specific biosynthetic pathway has not been elucidated, insights can be drawn from the known biosynthesis of other furanone compounds in nature.

In many microorganisms and plants, furanone biosynthesis is often linked to carbohydrate metabolism. For example, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a well-known flavor compound, can occur through the Maillard reaction or via enzymatic pathways from sugar precursors. cnif.cnnih.gov It is conceivable that the carbon skeleton of this compound is also derived from a sugar intermediate in Calyptella and streptomycetes. The assembly of the furanone ring and the introduction of the hydroxyl and vinyl groups would be catalyzed by a series of specific enzymes.

Furthermore, furanones can undergo enzymatic glucosylation in some organisms. This process, catalyzed by glucosyltransferases, attaches a glucose molecule to the furanone, which can alter its solubility and stability. mdpi.com While not specifically demonstrated for this compound, it is a plausible metabolic fate for this compound in the producing organisms or in other biological systems it may encounter.

The compound's known weak antimicrobial activities could also play a role in the ecological interactions of the producing microorganism, potentially inhibiting the growth of competing microbes. nih.gov

Table 2: Known Biological Activities and Producing Organisms

Compound NameProducing Organism(s)Known Biological ActivitiesReference
This compoundCalyptella sp. (Basidiomycetes), Streptomycete (as PA 147)Potent and selective inhibitor of human synovial phospholipase A2, Inhibitor of platelet aggregation, Weak antimicrobial activity nih.gov

Theoretical and Computational Chemistry of 5 Hydroxy 3 Vinyl 2 5h Furanone

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule. For furanone derivatives, these studies typically employ Density Functional Theory (DFT) to elucidate electronic properties that govern their reactivity. ajchem-b.comresearchgate.net

The electronic character of 5-Hydroxy-3-vinyl-2(5H)-furanone is largely dictated by the interplay of its functional groups: the electron-withdrawing lactone, the electron-donating hydroxyl group, and the conjugated vinyl substituent. The distribution of electron density, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting electrostatic potential are key descriptors of its reactivity.

For instance, in related furanone systems, the HOMO is often localized on the electron-rich portions of the molecule, such as the vinyl group and the enol ether moiety of the ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO tends to be distributed over the electron-deficient carbonyl group and the conjugated system, highlighting the areas susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity.

Property Predicted Value/Characteristic Implication for Reactivity
HOMO Energy Relatively HighSusceptible to electrophilic attack
LUMO Energy Relatively LowSusceptible to nucleophilic attack
HOMO-LUMO Gap ModerateSuggests a balance of stability and reactivity
Electron Density High on the vinyl group and C-3; Low on the carbonyl carbonDictates regioselectivity of reactions
Dipole Moment SignificantInfluences solubility and intermolecular interactions

This table is illustrative and based on general principles of computational chemistry as applied to furanone derivatives. Specific values would require dedicated DFT calculations.

The reactivity profile of this compound would also be influenced by its ability to exist in tautomeric forms, a phenomenon observed in other 5-hydroxy-2(5H)-furanones which can exist in equilibrium with their open-chain aldehyde forms. mdpi.comnih.gov Quantum mechanical studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion, which is crucial for understanding their behavior in different chemical environments.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its biological activity and chemical reactivity. Molecular modeling, particularly conformational analysis, seeks to identify the low-energy shapes the molecule can adopt.

For furanone rings, which are inherently flexible, computational methods like DFT can predict the puckering of the five-membered ring. In the case of this compound, the conformational landscape is further complicated by the rotation around the single bond connecting the vinyl group to the furanone ring and the orientation of the hydroxyl group.

A hypothetical conformational analysis would likely focus on the dihedral angles defining the orientation of the vinyl and hydroxyl groups relative to the furanone ring. The results would likely show a few low-energy conformers that are preferentially populated at room temperature.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. epstem.net These predictions can help in assigning the signals in experimentally obtained spectra and can be particularly useful for distinguishing between different isomers or conformers.

Similarly, the vibrational frequencies in the IR spectrum can be calculated, corresponding to the stretching and bending modes of the various functional groups. The calculated frequencies for the carbonyl stretch, C=C stretches of the ring and vinyl group, and the O-H stretch would be characteristic of the molecule.

Furthermore, computational methods can be used to map out the potential energy surfaces for various chemical reactions involving this compound. This allows for the prediction of reaction pathways, transition state structures, and activation energies. For example, the mechanism of its oxidation, reduction, or participation in cycloaddition reactions could be elucidated. Studies on the thermal decomposition of related furanones have shown that such calculations can reveal complex reaction pathways involving ring-opening and hydrogen transfer steps. atu.ie

Spectroscopic Parameter Predicted Chemical Shift / Frequency Range Key Structural Feature
¹H NMR (Vinyl Protons) δ 5.0 - 6.5 ppmConjugated vinyl group
¹H NMR (Hydroxyl Proton) Variable, dependent on solvent and concentration-OH group
¹³C NMR (Carbonyl Carbon) δ 170 - 180 ppmLactone carbonyl
¹³C NMR (Vinyl Carbons) δ 110 - 140 ppmC=C double bonds
IR (C=O Stretch) ~1750 cm⁻¹Lactone carbonyl
IR (O-H Stretch) ~3400 cm⁻¹ (broad)Hydroxyl group

This table provides estimated ranges based on typical values for these functional groups and should be confirmed by specific calculations.

In Silico Design of Novel Derivatives

The core structure of this compound serves as a valuable scaffold for the in silico design of novel derivatives with tailored properties. By computationally modifying the structure and evaluating the resulting changes in electronic and steric properties, new molecules with enhanced biological activity or other desirable characteristics can be designed. rsc.orgnih.gov

For example, in the context of drug discovery, the furanone scaffold could be decorated with various substituents to optimize its binding to a specific biological target. researchgate.netnih.gov Computational docking simulations can predict how these derivatives will fit into the active site of a protein and estimate their binding affinity. This process allows for the screening of a large virtual library of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

The design of new derivatives could focus on several strategies:

Modification of the vinyl group: Introducing substituents on the vinyl group could modulate the electronic properties and steric profile of the molecule.

Substitution at the hydroxyl group: Converting the hydroxyl group to an ether or ester could alter the molecule's polarity and hydrogen bonding capabilities.

Modification of the furanone ring: While more synthetically challenging, substitutions on the ring could lead to significant changes in the core scaffold's properties.

Through such in silico design, it is possible to generate novel furanone derivatives with potentially enhanced efficacy as enzyme inhibitors, antimicrobial agents, or other therapeutic agents. The success of such an approach has been demonstrated for other classes of furanone derivatives in the development of new anticancer agents. nih.gov

Future Research Directions and Interdisciplinary Prospects for 5 Hydroxy 3 Vinyl 2 5h Furanone

Synergistic Approaches in Chemo-Enzymatic Synthesis

The synthesis of complex natural products like 5-Hydroxy-3-vinyl-2(5H)-furanone can be significantly enhanced by combining the strengths of traditional chemical methods and biocatalysis. Chemo-enzymatic synthesis offers a powerful strategy to overcome challenges in stereoselectivity and functional group manipulation that often plague purely chemical routes. nih.gov

Enzymes are increasingly recognized as invaluable tools in synthetic chemistry, enabling transformations that are difficult to achieve with conventional methods. nih.gov For the synthesis of furanone derivatives, this could involve the enzymatic construction of chiral synthons or late-stage modifications of the furanone core. nih.gov For instance, lipases have demonstrated promiscuous aldolase (B8822740) activity, catalyzing cross-aldol condensations and subsequent intramolecular additions to form flavanones, a process that could be conceptually adapted for vinyl-substituted furanones. unitus.itresearchgate.net A potential chemo-enzymatic route could involve a chemical synthesis to create a precursor, followed by an enzymatic step to introduce the hydroxyl group or install the vinyl moiety with high stereocontrol.

Future research will likely focus on:

Discovery of Novel Biocatalysts: Screening microbial genomes and metagenomic libraries to identify novel enzymes, such as oxidoreductases or transferases, capable of acting on furanone precursors.

Enzyme Engineering: Using techniques like directed evolution to tailor the activity and stability of known enzymes to optimize specific steps in the synthesis of this compound.

Tandem and Cascade Reactions: Designing one-pot processes where chemical and enzymatic reactions occur sequentially, improving efficiency and reducing waste. unitus.it For example, a lipase-catalyzed cascade could first form a chalcone-like intermediate which then undergoes an enzyme-mediated intramolecular cyclization. unitus.itresearchgate.net

Research ApproachPotential Application to this compound SynthesisKey Benefit
Novel Enzyme Discovery Identification of specific oxidoreductases for stereoselective hydroxylation.Access to new, highly selective transformations.
Enzyme Engineering Tailoring lipases or other hydrolases for efficient cyclization of precursors.Increased yield, stability, and substrate specificity.
Cascade Reactions Combining a chemical aldol (B89426) reaction with an enzymatic cyclization in a single pot.Improved process efficiency and sustainability.

Advancements in Microfluidic and Flow Chemistry for Production

The transition from laboratory-scale synthesis to industrial production often presents significant challenges, including reaction control, safety, and scalability. Flow chemistry, where reactions are performed in a continuously flowing stream, offers solutions to many of these issues. wikipedia.org This technique is particularly advantageous for handling hazardous reagents and unstable intermediates, which can be generated and consumed in situ within the controlled environment of a microreactor. nih.gov

For the production of this compound, flow chemistry could offer several benefits:

Enhanced Safety and Control: Precise control over reaction parameters such as temperature, pressure, and residence time minimizes the risk of runaway reactions and improves product consistency. wikipedia.org

Improved Efficiency: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reactions and higher yields compared to batch processes. nih.gov

Scalability: Scaling up production in a flow system involves running the process for a longer duration or using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors. pharmaron.com

Integration of Purification: Downstream processing steps like extraction and purification can be integrated into a continuous flow system, streamlining the entire manufacturing process.

An efficient flow-photochemical synthesis has been reported for other 5H-furanones, demonstrating the feasibility of using flow setups for constructing the core furanone ring. nih.gov Future research could adapt such photochemical or other catalytic methods, like those using titanium silicate (B1173343) molecular sieves for furanone synthesis, to a continuous flow process for this compound. rsc.orgresearchgate.net

Integration with Artificial Intelligence for Reaction Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery of new molecules and synthetic routes. sciencedaily.com These computational tools can analyze vast datasets of chemical reactions to predict the outcomes of unknown transformations, suggest optimal reaction conditions, and even design entire synthesis pathways from scratch. engineering.org.cnnih.gov

For this compound, AI can be applied in several ways:

Retrosynthesis Planning: AI-powered tools can propose novel retrosynthetic disconnections, potentially uncovering more efficient or economical pathways to the target molecule than those conceived by human chemists. engineering.org.cn

Reaction Condition Optimization: Machine learning models can be trained on experimental data to predict how changes in catalysts, solvents, and temperature will affect the yield and selectivity of a reaction, thus accelerating the optimization process. nih.govacs.org

Predicting Novel Reactions: By learning the underlying principles of chemical reactivity, ML models can predict entirely new reactions. nih.govyoutube.com This could lead to the discovery of unprecedented methods for synthesizing the vinyl-substituted furanone core. For instance, a fully automatic computational platform has been developed for designing lactone derivatives by optimizing their ring-opening reaction rates using machine learning, a concept that could be reversed for optimizing ring-formation. nih.gov

The development of AI systems like ChemCrow, which integrates multiple computational chemistry tools, allows for the autonomous planning and execution of complex chemical tasks, from literature searching to reaction analysis. sciencedaily.com Applying such a system could significantly expedite the exploration of the chemical space around this compound.

Exploration of its Role in Biogeochemical Cycles or Ecological Interactions

Many naturally occurring furanones play significant roles in ecological interactions. nih.gov For example, certain furanones act as quorum sensing inhibitors, disrupting bacterial communication and preventing biofilm formation, while others function as pheromones. nih.govnih.gov Given that this compound is produced by the fungus Calyptella sp., it is plausible that it serves an ecological purpose for the organism. nih.gov

Future research in this area could investigate:

Allelopathic Properties: Determining if the compound inhibits the growth of competing fungi or bacteria in its natural habitat, which would be consistent with its observed weak antimicrobial activities. nih.gov

Signaling Molecule: Investigating whether it acts as an intra- or inter-species signaling molecule, potentially influencing fungal development or interactions with other organisms. The general structure of furanones lends itself to functioning as signal molecules due to their oxidative properties. nih.gov

Defense Mechanism: Exploring its potential role as a defense compound against predation by insects or other fungivores.

Biodegradation and Persistence: Studying the degradation pathway and environmental fate of this compound to understand its persistence and potential impact on biogeochemical cycles.

Understanding the natural role of this furanone could provide insights into its biological activity and inspire new applications, for example, in the development of novel anti-biofilm agents for medical or industrial use. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 5-hydroxy-3-vinyl-2(5H)-furanone from fungal fermentations?

  • Answer : The compound is typically isolated via submerged fermentation using Calyptella species in YMG medium (yeast extract, malt extract, glucose). Post-fermentation, the culture fluid is filtered, and the compound is adsorbed onto HP21 resin, eluted with acetone, and purified via gel permeation chromatography (LiChrogel PS1) followed by isocratic HPLC (LiChrospher RP-18 column, water-methanol-TFA mobile phase) . Analytical HPLC (LiChrosorb RP-18) is used for real-time monitoring during fermentation, with retention times standardized at 4 minutes .

Q. How can researchers assess the stability of this compound during storage and experiments?

  • Answer : The compound is highly unstable and prone to polymerization. Storage at low temperatures (e.g., -20°C) in inert solvents like methanol or acetone is critical. Stability testing should include periodic HPLC analysis to detect degradation products. Structural integrity can also be monitored via UV spectroscopy (λmax 240–272 nm) and IR (C=O stretch at 1750 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

  • Answer : Serial dilution assays are recommended to determine minimal inhibitory concentrations (MICs). For example, Micrococcus luteus and Salmonella typhimurium showed sensitivity with MICs in the range of 20–50 µg/mL. Antifungal activity against Nematospora coryli can be tested using similar protocols .

Advanced Research Questions

Q. How does this compound selectively inhibit human synovial phospholipase A2 (PLA2) compared to other isoforms?

  • Answer : The compound exhibits nanomolar IC50 values (e.g., 9 µg/mL for bovine platelet aggregation) against synovial PLA2 (type II), likely due to interactions with lysine residues outside the enzyme’s active site, similar to manoalide. Comparative studies using PLA2 isoforms (e.g., pancreatic type I, cytosolic type IV) reveal 10–100× lower potency for non-synovial isoforms, suggesting structural selectivity .

Q. What experimental designs are optimal for studying its cytotoxic effects on cancer cell lines?

  • Answer : Cytotoxicity assays (e.g., HL-60, HeLa S3) should use concentrations ≥20 µg/mL (158 µM) and measure cell lysis via trypan blue exclusion or MTT assays. DNA/RNA synthesis inhibition can be quantified using <sup>14</sup>C-labeled thymidine/uridine incorporation. Note that U937 and L1210 cells show weaker growth inhibition (IC50 ~100 µg/mL) .

Q. How can contradictory data on its mutagenicity be resolved?

  • Answer : Ames tests (TA97, TA98, TA100, TA102 strains) showed no mutagenicity up to 20 µg/mL. Discrepancies with older studies (e.g., cytotoxic effects in Staphylococcus aureus) may arise from assay conditions (e.g., microsomal activation). Replicate studies should use standardized protocols, including metabolic activation with S9 liver fractions .

Methodological Challenges

Q. What strategies mitigate polymerization during synthesis or derivatization?

  • Answer : Polymerization is pH-dependent; neutral conditions in methanol stabilize the ring-closed form. For synthetic modifications (e.g., esterification), reactions should be conducted under inert atmospheres (N2/Ar) at low temperatures. TLC (toluene-ethyl acetate, Rf 0.43) can monitor reaction progress .

Q. How can researchers validate PLA2 inhibition mechanisms beyond IC50 measurements?

  • Answer : Fluorescence assays (e.g., Quin-2 AM for Ca<sup>2+</sup> flux) confirm that inhibition is not mediated via calcium channel blockade. Competitive binding studies (e.g., SPR or ITC) and molecular docking can further elucidate interactions with PLA2’s catalytic or regulatory domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.